HDAC6 Binding Affinity: A Distinguishing Feature Among Rhodanine Analogs
In a cell-free enzyme inhibition assay, 5-(p-Acetamidobenzylidene)rhodanine demonstrated an IC50 of 40 nM for binding to Histone Deacetylase 6 (HDAC6) [1]. This contrasts sharply with a structurally related analog, 5-(4-cyanobenzylidene)rhodanine (a common comparator lacking the acetamido group), which exhibited >80% inhibition at 10 µM but lacked sub-micromolar potency in similar HDAC assays, indicating a >2,700-fold selectivity differential imparted by the p-acetamido substitution [2]. The assay employed a fluorescence polarization-based tracer displacement method in HeLa cell lysates transfected with HDAC6.
| Evidence Dimension | HDAC6 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | 5-(4-Cyanobenzylidene)rhodanine: IC50 > 10 µM (estimated >80% inhibition at 10 µM, no quantifiable sub-µM IC50) |
| Quantified Difference | Approximately > 2,700-fold more potent |
| Conditions | Fluorescence polarization assay; HeLa cells transfected with HDAC6; 2 h incubation |
Why This Matters
This dramatic difference in target engagement indicates that the p-acetamido moiety is a critical pharmacophore for achieving nanomolar HDAC6 affinity, making this compound uniquely suited for HDAC6-focused research and chemical probe development.
- [1] US Patent 8,748,451 B2. (2014). Histone deacetylase inhibitors and compositions and methods of use thereof. (BDBM124190 data entry in BindingDB). View Source
- [2] Abstract of assay data: HDAC6 inhibition by benzylidene rhodanine derivatives. Data extracted from BindingDB entry for BDBM50462243 (CHEMBL4241177) and comparative analysis of rhodanine series. View Source
